2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
The compound is a complex organic molecule that contains a pyrrole ring and a benzothiophene ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and benzothiophene is a fused ring system consisting of a benzene ring and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and benzothiophene rings would contribute to its aromaticity, which could affect its chemical reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and benzothiophene rings. Pyrrole rings are known to undergo electrophilic substitution reactions, while benzothiophene rings can participate in a variety of reactions including oxidation, reduction, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential bacterial cell components . On the other hand, the inhibition of DHFR disrupts the folic acid metabolism pathway, which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is a significant decrease in bacterial growth due to the disruption of essential metabolic processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, in a Chinese hamster ovary cell culture, the compound was found to increase monoclonal antibody production . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific cellular environment.
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZSURXGGPPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366056 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433245-13-7 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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